

Application Notes & Protocols: Structure Confirmation of 3,12-DihydroxytetradecanoylCoA using NMR Spectroscopy

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Compound of Interest

Compound Name: 3,12-Dihydroxytetradecanoyl-CoA

Cat. No.: B15551256

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For complex biomolecules such as **3,12**-

Dihydroxytetradecanoyl-CoA, a key intermediate in fatty acid metabolism, NMR provides detailed information about the carbon-hydrogen framework, enabling unambiguous structure confirmation. This document outlines the application of ¹H and ¹³C NMR spectroscopy for the structural verification of **3,12-Dihydroxytetradecanoyl-CoA** and provides detailed protocols for sample preparation and data acquisition. While specific NMR data for **3,12-**

Dihydroxytetradecanoyl-CoA is not readily available in the public domain, this document utilizes data from a close structural analog, erythro-9,10-dihydroxyoctadecanoic acid, to provide representative chemical shifts and illustrate the principles of analysis.

Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **3,12- Dihydroxytetradecanoyl-CoA**, based on the analysis of analogous long-chain dihydroxy fatty acids. These values serve as a guide for the interpretation of experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts for **3,12-Dihydroxytetradecanoyl-CoA**.



Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2	~2.5	t	~7.5
H-3	~4.0	m	-
H-4 to H-11 (CH ₂)	1.2-1.6	m	-
H-12	~3.4	m	-
H-13	1.4-1.5	m	-
H-14 (CH ₃)	~0.9	t	~7.0
OH (at C-3)	variable	br s	-
OH (at C-12)	variable	br s	-
CoA Protons	See specialized literature	-	-

Table 2: Predicted ¹³C NMR Chemical Shifts for **3,12-Dihydroxytetradecanoyl-CoA**.

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1 (C=O)	~175
C-2	~43
C-3	~68
C-4 to C-11	25-35
C-12	~72
C-13	~38
C-14	~14
CoA Carbons	See specialized literature

Experimental Protocols



Detailed methodologies for the NMR analysis of **3,12-Dihydroxytetradecanoyl-CoA** are provided below.

1. Sample Preparation:

- Dissolution: Dissolve 5-10 mg of purified **3,12-Dihydroxytetradecanoyl-CoA** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
 (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for
 aqueous solutions, for referencing the chemical shifts.
- Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample into a clean 5 mm NMR tube using a pipette with a small plug of glass wool.
- Degassing: For sensitive experiments or to remove dissolved oxygen which can broaden NMR signals, the sample can be degassed using several freeze-pump-thaw cycles.

2. NMR Data Acquisition:

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ¹³C detection.
- ¹H NMR Spectroscopy:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters:

Pulse sequence: zg30

Number of scans: 16-64

Spectral width: 12-16 ppm

Acquisition time: 2-4 seconds



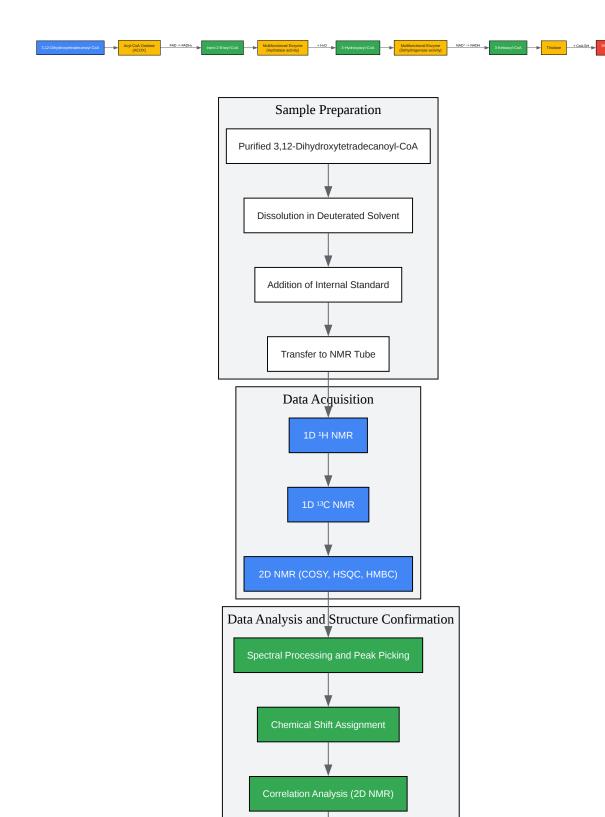
- Relaxation delay: 1-5 seconds
- ¹³C NMR Spectroscopy:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Typical parameters:
 - Pulse sequence: zgpg30
 - Number of scans: 1024-4096 (or more, depending on concentration)
 - Spectral width: 200-240 ppm
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
- 2D NMR Spectroscopy (for detailed structural confirmation):
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish connectivity between adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Mandatory Visualization

Peroxisomal Beta-Oxidation of a Dihydroxy Fatty Acyl-CoA

The following diagram illustrates the initial steps of the metabolic breakdown of a long-chain dihydroxy fatty acyl-CoA within the peroxisome. This pathway is essential for the catabolism of such modified fatty acids.







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